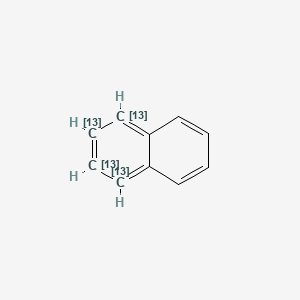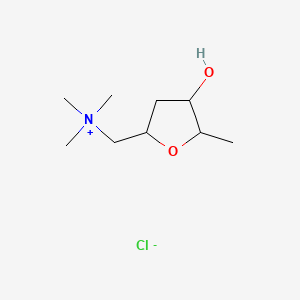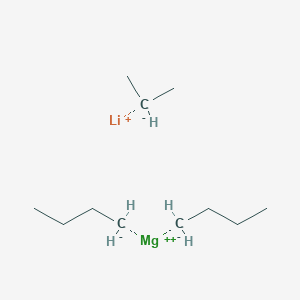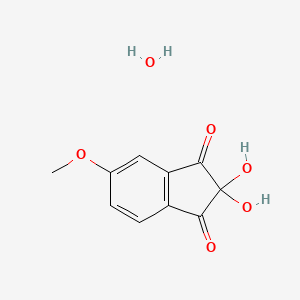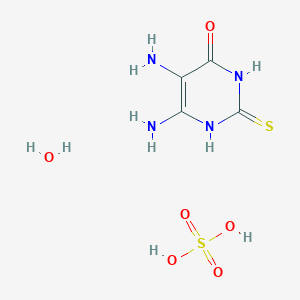
1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane
Vue d'ensemble
Description
1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane is an organosilicon compound . It has a linear formula of [ [H2C=CHSi (CH3)2O]2Si (C6H11)]2O . The CAS Number is 302912-37-4 . It is used predominantly in the creation of multifarious bioactive structures .
Molecular Structure Analysis
The molecular weight of this compound is 643.27 . The SMILES string representation is CSi(OSi©C=C)(OSi©C=C)(OSi©C=C)C1CCCCC1)C2CCCCC2 .Physical And Chemical Properties Analysis
The refractive index of this compound is n20/D 1.44 (lit.) . It has a density of 0.958 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Crystal Structure
1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane and related compounds have been synthesized and studied for their crystal structures. X-ray crystallography revealed the formation of columnar and sheet-like arrays in these compounds, indicating potential as building blocks for ladder oligosilsesquioxanes (Suyama, Nakatsuka, Gunji, & Abe, 2007).
Enhanced Phase Separation in Holographic Polymer Dispersed Liquid Crystals
In holographic polymer dispersed liquid crystals (HPDLCs), this compound has shown significant effects in augmenting polymer-LC phase separation. Its addition to conventional formulations for HPDLC results in faster grating formation and enhanced phase separation (Shim, Cho, Yoon, & Kim, 2009).
Thermal and Photochemical Reactions
Research has explored the thermal and photochemical reactions of disilanes and related compounds. These studies contribute to understanding the reactivity and potential applications of these molecules in various chemical processes (Apeloig et al., 1998).
Polymer Synthesis and Crosslinking
The compound plays a role in the synthesis of irregular tetra-branched star polysiloxanes and their subsequent crosslinking, demonstrating its utility in the development of new polymeric materials (Cai & Weber, 2004).
Gas-Phase Structure Studies
Investigations into the gas-phase structures of sterically crowded disilanes, including compounds similar to this compound, have been conducted. These studies provide insights into the molecular conformations and steric effects in such molecules (Schwabedissen et al., 2014).
Applications in Organic Chemical Derivatization
This compound is involved in organic chemical derivatization processes, such as in the photochemical reaction with fullerenes. This showcases its potential in the creation of novel organic-inorganic hybrid materials (Akasaka, Andō, Kobayashi, & Nagase, 1993).
Dielectric Elastomer Transducers
In the field of dielectric elastomer transducers, this compound has been utilized to synthesize silicone elastomers with varying properties. Its role in adjusting the mechanical and dielectric properties of these materials highlights its significance in advanced material applications (Dascalu et al., 2015).
Propriétés
IUPAC Name |
cyclohexyl-[cyclohexyl-bis[[ethenyl(dimethyl)silyl]oxy]silyl]oxy-bis[[ethenyl(dimethyl)silyl]oxy]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O5Si6/c1-13-34(5,6)29-38(30-35(7,8)14-2,27-23-19-17-20-24-27)33-39(31-36(9,10)15-3,32-37(11,12)16-4)28-25-21-18-22-26-28/h13-16,27-28H,1-4,17-26H2,5-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHRTKROMQPNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C1CCCCC1)(O[Si](C)(C)C=C)O[Si](C2CCCCC2)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O5Si6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



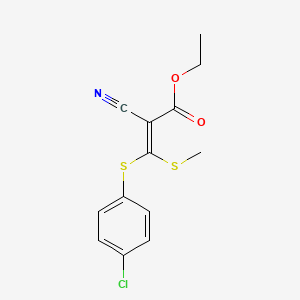

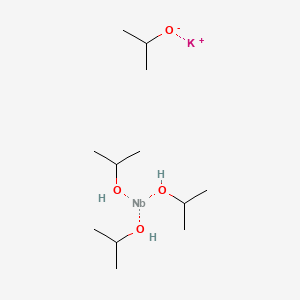
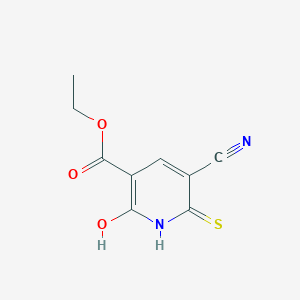
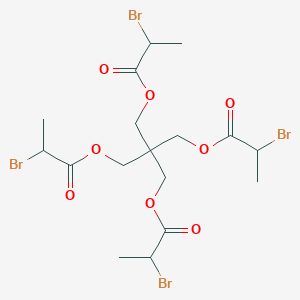


![[Ala11,D-Leu15]-Orexin B](/img/structure/B3182885.png)

